2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate
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Overview
Description
The compound “2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate” is a derivative of trifluoromethylpyridine (TFMP). TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions. For instance, it can participate in Suzuki coupling reactions to produce key intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure. The presence of the trifluoromethyl group and the pyridine ring contribute to its unique properties .
Scientific Research Applications
Antimicrobial Agent Synthesis
A novel series of compounds, including derivatives similar to the queried compound, have been synthesized for antimicrobial applications. These compounds demonstrate activity against a variety of bacteria and fungi, indicating potential use in addressing microbial infections (Patel, Patel, Kumari, & Patel, 2012).
Chemical Synthesis and Structure Elucidation
Research includes the synthesis of complex molecules with structures related to the specified compound. These studies focus on the chemical processes and structural analysis using techniques like NMR and mass spectroscopy, contributing to the field of medicinal chemistry (Afzal, Bawa, Kumar, & Tonk, 2012).
Analytical Method Development
The development of analytical methods for the separation and identification of compounds structurally similar to the queried chemical is another area of research. These methods are crucial for quality control in pharmaceuticals and for understanding the properties of such compounds (Ye, Huang, Li, Xiang, & Xu, 2012).
Antimicrobial Activity and Synthesis Techniques
Studies focus on the synthesis of compounds with structural similarities, examining their antimicrobial properties against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
Ligand Affinity Research
Investigations into compounds structurally related to the queried chemical have shown high binding affinities for certain receptors, such as the 5-HT(6) serotonin receptor. This research is significant in the field of neurochemistry and drug development (Park, Choi, Choi, Kim, Park, & Seong, 2011).
Future Directions
The future directions for the research and application of “2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate” and similar compounds are promising. They are expected to find many novel applications in the agrochemical, pharmaceutical, and functional materials fields .
Properties
IUPAC Name |
[2-[[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClF3N5O3S/c1-39(36,37)38-23-4-2-3-18-5-6-20(32-24(18)23)17-33-9-7-21(8-10-33)34-11-13-35(14-12-34)25-22(27)15-19(16-31-25)26(28,29)30/h2-6,15-16,21H,7-14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSGJUAPFRKUPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClF3N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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